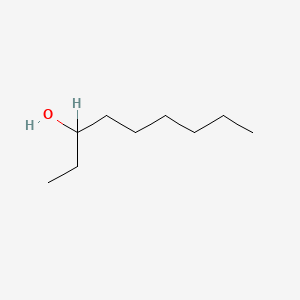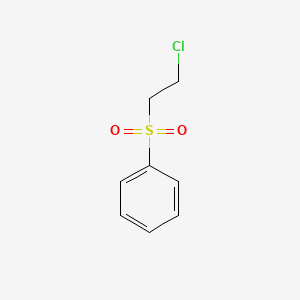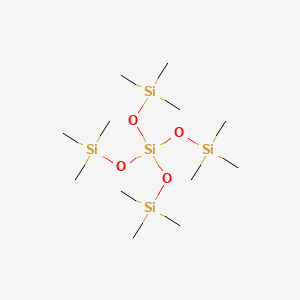
4,5-二氯-2-氟苯胺
描述
4,5-Dichloro-2-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It is used as an important intermediate for the preparation of fluorescent dyes, pesticides, pharmaceuticals, and other chemical products .
Molecular Structure Analysis
The molecular structure of 4,5-Dichloro-2-fluoroaniline consists of a six-membered carbon ring (benzene) with two chlorine atoms, one fluorine atom, and one amine group (NH2) attached . The average molecular mass is 180.007 Da .科学研究应用
氟化合物的化学和生理特性
4,5-二氯-2-氟苯胺是一种氟化芳香胺,可能用作合成各种药物和农药化合物的中间体。氟化合物以其独特的性质而闻名,如增加的稳定性、亲脂性和生物活性,在多个应用领域中具有价值。药物中氟原子的存在可以影响药物在体内的分布、代谢稳定性以及与生物靶点的结合亲和力。同样,在农药中,氟化可以增强除草剂或杀虫剂的活性(Carvalho & Oliveira, 2017)。
材料科学的探索
氟化合物,包括4,5-二氯-2-氟苯胺衍生物,被用于探索其在材料科学中的潜在应用,特别是在氟聚合物的开发中。这些聚合物由于含有氟原子,表现出卓越的化学抗性、热稳定性和独特的电学性能,适用于航空航天、汽车和电信行业的高性能应用。对氟化苯胺衍生物的研究可能导致具有改进性能和应用的新材料(Freccero, Fagnoni, & Albini, 2003)。
环境和毒理学研究
环境研究侧重于了解氟化苯胺,包括4,5-二氯-2-氟苯胺,在生态系统中的影响和命运。这类化合物可以经历各种降解过程,影响其在环境中的持久性和毒性。对这些化合物的代谢、生物降解和毒理效应的研究对于评估环境风险并制定污染控制和修复策略至关重要。研究表明,氟化苯胺可以被生物体代谢,导致形成较少有害的产物,这对评估这些物质的生态影响具有重要意义(Duckett et al., 2006)。
生物场能量治疗研究
一个引人注目的研究领域涉及对化学化合物,包括氟化苯胺,进行生物场能量治疗的研究。这些研究探讨这种治疗如何调节化合物的物理、热性和光谱特性,如4,5-二氯-2-氟苯胺。尽管这项研究处于科学前沿,但它为影响化学性质的新方法打开了可能性,而无需使用传统的化学过程。这些研究的结果可能对材料科学、药物开发以及更广泛的能量医学领域产生影响(Trivedi et al., 2015)。
安全和危害
4,5-Dichloro-2-fluoroaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection .
属性
IUPAC Name |
4,5-dichloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJVHVKVTUTGTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278840 | |
| Record name | 4,5-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-fluoroaniline | |
CAS RN |
2729-36-4 | |
| Record name | 2729-36-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10278 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Oxatricyclo[3.2.1.02,4]octane](/img/structure/B1585258.png)





![[3,3'-Bianthra[1,9-cd]pyrazole]-6,6'(1H,1'H)-dione, 1,1'-diethyl-](/img/structure/B1585266.png)
